molecular formula C17H26O12 B1258926 Lamalbid CAS No. 52212-87-0

Lamalbid

Cat. No. B1258926
CAS RN: 52212-87-0
M. Wt: 422.4 g/mol
InChI Key: HHDWDLBSGSYIQQ-GNDDPXJISA-N
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Description

Lamalbid is a natural product found in Lamium album, Lamium amplexicaule, and other organisms . It has a molecular formula of C17H26O12 and a molecular weight of 422.4 g/mol .


Synthesis Analysis

The biosynthesis of Lamalbid in Lamium barbatum, a plant species in the Lamiaceae, was investigated by administering (13)C-labeled intermediates of MVA and MEP pathways .


Molecular Structure Analysis

Lamalbid has a complex molecular structure. Its IUPAC name is methyl (1S,4aS,5S,6S,7R,7aS)-5,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate .


Chemical Reactions Analysis

The HPLC–DAD method was developed and validated for quantification of iridoids (lamalbid), phenolic acids/depsides (chlorogenic acid), phenylpropanoids (verbascoside), and flavonoids (rutin; quercetin malonylhexoside; tiliroside) in aqueous and ethanolic-aqueous extracts of Lamii albi flos .


Physical And Chemical Properties Analysis

Lamalbid has a molecular weight of 422.4 g/mol. It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 12 .

Scientific Research Applications

Biosynthesis Pathways

Lamalbid, an iridoid glucoside, has been the subject of research in plant biochemistry. A study on Lamium barbatum, a plant species in the Lamiaceae family, revealed insights into the biosynthesis of lamalbid. Researchers used 13C^{13}C-labeled intermediates to trace its synthesis pathway, concluding that lamalbid in L. barbatum is biosynthesized through the MEP pathway rather than the classic MVA pathway (Li et al., 2010).

Anti-Inflammatory Activity

Lamalbid also shows promise in pharmacological research due to its bioactive properties. A 2017 study isolated new iridoid glycosides, including lamalbid, from Phlomoides tuberosa. These compounds exhibited significant anti-inflammatory activity, highlighting their potential therapeutic applications (Olennikov & Chirikova, 2017).

properties

IUPAC Name

methyl (1S,4aS,5S,6S,7R,7aS)-5,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O12/c1-17(25)8-7(10(20)13(17)23)5(14(24)26-2)4-27-15(8)29-16-12(22)11(21)9(19)6(3-18)28-16/h4,6-13,15-16,18-23,25H,3H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13+,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDWDLBSGSYIQQ-GNDDPXJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]2[C@H]([C@@H]([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346292
Record name Lamalbide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lamalbid

CAS RN

52212-87-0
Record name Lamalbide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
ME Czerwińska, E Kalinowska, D Popowski, A Bazylko - Molecules, 2020 - mdpi.com
… In our study, lamalbid (1) has been the most abundant … -α) inhibitory activity in human neutrophils, lamalbid (1) has been … For this reason, the quantitation of lamalbid (1) might be also …
Number of citations: 15 www.mdpi.com
H Li, SQ Yang, H Wang, J Tian, WY Gao - Phytochemistry, 2010 - Elsevier
… could be incorporated into lamalbid, whereas the incorporation of [2- 13 C 1 ]mevalonolactone was not observed. Based on the 13 C labeling pattern of lamalbid and the incorporation …
Number of citations: 14 www.sciencedirect.com
S Damtoft, SR Jensen, BJ Nielsen - Phytochemistry, 1992 - Elsevier
… , lamalbid and the secoiridoid alboside B are derived from &epi-deoxyloganic acid in Lamium album and that caryoptoside is an intermediate in the biosynthesis of lamalbid and …
Number of citations: 30 www.sciencedirect.com
S Damtoft, SR Jensen, BJ Nielsen - Phytochemistry, 1993 - Elsevier
… 46.6 ppm; lamalbid: 48.0 ppm). Further confirmation can be obtained by calculation of 6C-9 … lamalbid and schismoside by the method of addition of increments [2]. This gave for lamalbid …
Number of citations: 17 www.sciencedirect.com
K Alipieva, T Kokubun, R Taskova, L Evstatieva… - Biochemical Systematics …, 2007 - Elsevier
… Nine iridoids known to occur in these species, lamalbid, sesamoside, lamiol, 5-deoxylamiol, shanzhiside methyl ester, caryoptoside, penstemoside, lamioside, and barlerin, could be …
Number of citations: 60 www.sciencedirect.com
W Wieczorkowska, P Michel, S Zielińska… - Acta Poloniae …, 2022 - ppm.umlub.pl
… In conclusion, the chemical diversity within Lamium was observed particularly in the case of lamalbid, rutin, and chlorogenic acid content. The inhibition of cytokine release, in particular …
Number of citations: 3 ppm.umlub.pl
H Zhang, K Rothwangl, AD Mesecar… - Journal of natural …, 2009 - ACS Publications
… On the other hand, we found that lamalbid (3) was the major compound in the MeOH extract of L. album, but not in either of the aqueous extracts. This phenomenon is probably due to …
Number of citations: 78 pubs.acs.org
S Damtoft - Phytochemistry, 1992 - Elsevier
Lamium album contains, besides lamalbid, two new secoiridoid glucosides, alboside A and alboside B, and the known carbocyclic iridoid, caryoptoside, which here is characterized for …
Number of citations: 55 www.sciencedirect.com
ME Czerwińska, A Świerczewska, S Granica - Molecules, 2018 - mdpi.com
… The percentage of ROS production by cells treated by iridoids such as lamalbid (5) and shanzhiside methyl ester (6) as well as the apigenin derivative (1) was 68.6 ± 5.2%, 45.7 ± 1.4%, …
Number of citations: 23 www.mdpi.com
F Zhang, M La, X Gong, S Gao, Z Wu, L Sun, X Tao… - RSC …, 2016 - pubs.rsc.org
… For other compounds, only lamalbid displayed higher T max in group A2 than that in group B2 (P < 0.05). It seemed that some numerical difference in these parameters between two …
Number of citations: 2 pubs.rsc.org

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